Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound with the CAS Number: 338954-20-4 . It has a molecular weight of 311.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C14H14ClNO5 . The InChI Code for this compound is 1S/C14H14ClNO5/c1-2-19-14 (18)12-6-11 (21-16-12)8-20-13-4-3-10 (15)5-9 (13)7-17/h3-7,11,16H,2,8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 311.72 . The InChI Code for this compound is 1S/C14H14ClNO5/c1-2-19-14 (18)12-6-11 (21-16-12)8-20-13-4-3-10 (15)5-9 (13)7-17/h3-7,11,16H,2,8H2,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of various compounds related to Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate. For example, in the study of triazole derivatives, compounds like Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate have been synthesized and studied for potential antiasthmatic properties (Buckle, Outred, & Rockell, 1981).
Applications in Medicinal Chemistry
Significant research has been conducted on derivatives of this compound in medicinal chemistry. For instance, studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold have led to the development of inhibitors targeting human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, thus presenting potential pharmacotherapy for inflammatory and allergic diseases (Peduto et al., 2014).
Chemical Reactions and Analysis
Various studies have been conducted to understand the reactions and analyses involving similar compounds. For instance, research on 5-Deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-d-xylofuranose has provided insights into the bond lengths, angles, and hydrogen bonding patterns in these compounds, contributing to a better understanding of their chemical behavior and potential applications (Horton et al., 1997).
Fluorescent Probes in Biological Studies
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed and synthesized as a colorimetric and ratiometric fluorescent probe for the detection of biothiols in physiological media, demonstrating the application of similar compounds in biological and analytical chemistry (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-2-19-14(18)12-6-11(21-16-12)8-20-13-4-3-10(15)5-9(13)7-17/h3-5,7,11H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQSCFPNHSWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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